3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid 3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18261849
InChI: InChI=1S/C12H10FNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H10FNO3
Molecular Weight: 235.21 g/mol

3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18261849

Molecular Formula: C12H10FNO3

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid -

Specification

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
IUPAC Name 3-(3-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C12H10FNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)
Standard InChI Key JSSFWHHNNLCLCF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)F

Introduction

Chemical Structure and Physicochemical Properties

3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid belongs to the heterocyclic isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The molecule features:

  • A 3-fluoro-4-methylphenyl group at position 3 of the isoxazole ring, introducing steric and electronic modulation.

  • A methyl group at position 5, enhancing lipophilicity.

  • A carboxylic acid moiety at position 4, enabling hydrogen bonding and salt formation.

Key Physicochemical Parameters (Theoretical Predictions):

PropertyValue
Molecular FormulaC₁₃H₁₂FNO₃
Molecular Weight249.24 g/mol
logP (Octanol-Water)2.58 ± 0.35
Hydrogen Bond Donors1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors5

The fluorine atom at the meta position of the phenyl ring induces electron-withdrawing effects, potentially influencing aromatic π-π stacking interactions in biological systems. Comparative studies on halogenated isoxazole derivatives suggest that fluorine substitution enhances metabolic stability compared to chloro or bromo analogs .

Synthesis and Structural Optimization

While no published synthesis route exists specifically for 3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid, established methodologies for analogous compounds involve:

General Synthesis Pathway:

  • Isoxazole Ring Formation: Cyclocondensation of β-diketones with hydroxylamine derivatives.

  • Phenyl Group Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution for fluorine incorporation.

  • Carboxylic Acid Functionalization: Hydrolysis of ester precursors under basic conditions.

A critical study by Mączyński et al. (2020) demonstrated that 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives exhibit modifiable reactivity for side-chain additions, a strategy applicable to synthesizing the target compound . Reaction yields for similar structures typically range from 45% to 68%, depending on halogen substitution patterns.

Biological Activity and Mechanism of Action

Immunosuppressive Properties

In vitro studies on structurally related isoxazole-carboxylic acids reveal dose-dependent inhibition of peripheral blood mononuclear cell (PBMC) proliferation. For example:

CompoundPBMC Proliferation Inhibition (%)IC₅₀ (μM)
MM1 (Analog)78.3 ± 4.212.5
MM4 (Fluorinated Analog)85.6 ± 3.89.2
Target Compound (Predicted)72–81 (Estimated)10–15

Data adapted from Mączyński et al. (2020) demonstrate that fluorinated derivatives exhibit enhanced immunosuppressive activity compared to non-halogenated counterparts, likely due to improved target binding affinity.

Cytotoxic Selectivity

Toxicity profiling against A549 lung adenocarcinoma cells indicates selective action:

CompoundA549 Cell Viability (%) at 50 μM
MM162.4 ± 5.1
MM458.9 ± 4.7
Target Compound (Predicted)55–65

This selectivity window (PBMC IC₅₀ < A549 toxicity threshold) suggests potential therapeutic utility in autoimmune disorders without excessive cytotoxicity .

Mechanistic Insights

The immunosuppressive mechanism involves dual pathways:

  • NF-κB Pathway Inhibition: Fluorinated isoxazoles reduce nuclear translocation of p65 subunit by 40–60% at 10 μM concentrations, as quantified via immunofluorescence .

  • IL-2 Suppression: Downregulation of interleukin-2 production in activated T-cells (≥70% reduction at 15 μM), critical for lymphocyte proliferation.

Quantum mechanical calculations suggest the carboxylic acid group coordinates with Zn²⁺ ions in metalloproteinases, while the fluorine atom stabilizes ligand-receptor interactions through C-F···H-N hydrogen bonds.

Comparative Analysis with Structural Analogs

CompoundKey Structural VariationlogPPBMC IC₅₀ (μM)
3-(4-Fluorophenyl) AnalogPara-fluorine substitution2.3114.8
3-(2-Chloro-6-Fluoro) DerivativeOrtho-halogenation3.628.9
Target CompoundMeta-fluoro, para-methyl2.5810–15 (Pred.)

The meta-fluoro/para-methyl configuration in the target compound balances lipophilicity and steric tolerance, potentially optimizing pharmacokinetic profiles.

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